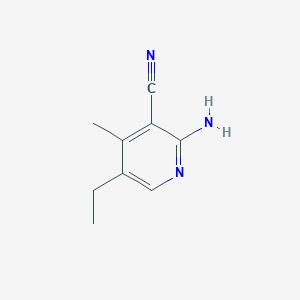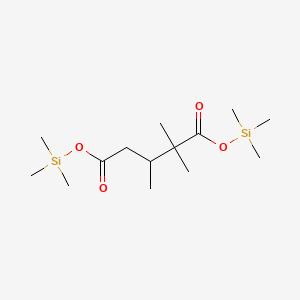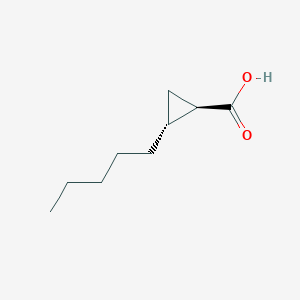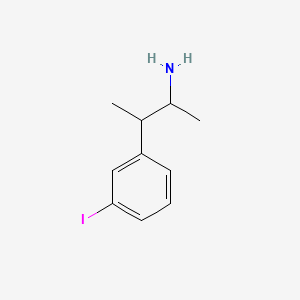![molecular formula C12H26N2S2 B13800965 Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-: is a chemical compound with the molecular formula C12H26N2S2 and a molecular weight of 262.48 g/mol . It is known for its unique structure, which includes two tert-butylthio groups attached to a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of piperazine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved often include redox reactions and the formation of reactive intermediates .
Comparación Con Compuestos Similares
- Piperazine, 1,4-bis(1-methylethyl)-
- Piperazine, 1,4-bis(1,1-dimethylethyl)-
- Piperazine, 1,4-bis(tert-butylthio)-
Uniqueness: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- is unique due to its specific tert-butylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it particularly useful in specialized applications where other piperazine derivatives may not be as effective .
Propiedades
Fórmula molecular |
C12H26N2S2 |
|---|---|
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
1,4-bis(tert-butylsulfanyl)piperazine |
InChI |
InChI=1S/C12H26N2S2/c1-11(2,3)15-13-7-9-14(10-8-13)16-12(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
BQOIKJHCCQEEEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SN1CCN(CC1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


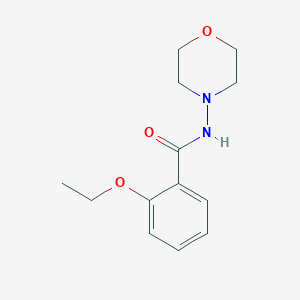
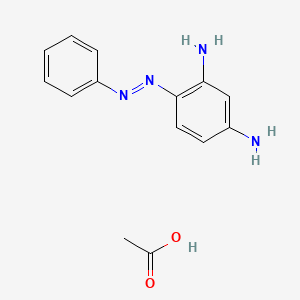
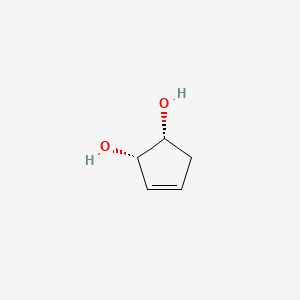
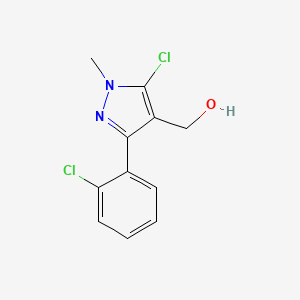
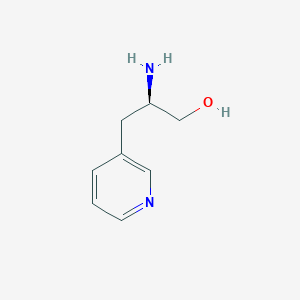
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
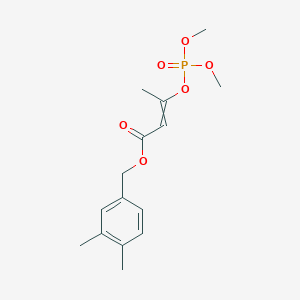
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
